molecular formula C17H11N3O3 B8573365 (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid

(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid

Cat. No.: B8573365
M. Wt: 305.29 g/mol
InChI Key: ZLCLLIXJBMPGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid is a complex organic compound that features a quinoline and benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the benzimidazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
  • (1,4-dimethyl-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid
  • 2-(2-oxo-1,2-dihydro-3-quinolinyl)benzoic acid

Uniqueness

What sets (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid apart is its dual quinoline and benzimidazole structure, which may confer unique biological activities and chemical properties not found in similar compounds. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2-(2-oxo-1H-quinolin-3-yl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H11N3O3/c21-16-11(7-9-3-1-2-4-12(9)20-16)15-18-13-6-5-10(17(22)23)8-14(13)19-15/h1-8H,(H,18,19)(H,20,21)(H,22,23)

InChI Key

ZLCLLIXJBMPGRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

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